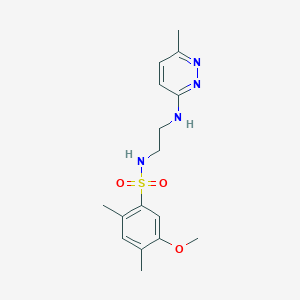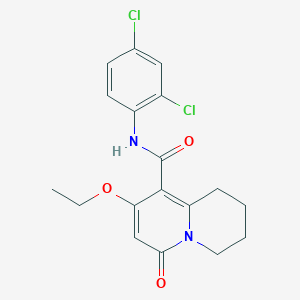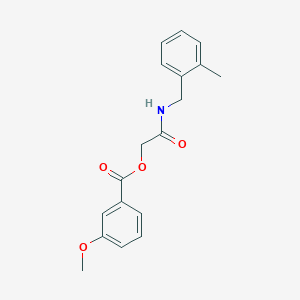
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate” is an organic compound. It likely contains a benzyl group (a benzene ring attached to a methyl group), an amino group (NH2), an oxoethyl group (a carbon double-bonded to an oxygen and single-bonded to an ethyl group), and a methoxybenzoate group (a benzene ring attached to a methoxy group and a carboxylate group) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzyl group might undergo reactions typical of aromatic compounds, the amino group might participate in acid-base reactions, the oxoethyl group might undergo oxidation or reduction reactions, and the methoxybenzoate group might undergo ester hydrolysis .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One area of research involves the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which exhibit high singlet oxygen quantum yields. These compounds, due to their spectroscopic, photophysical, and photochemical properties, are very useful as photosensitizers in photodynamic therapy, particularly for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Heterocyclic Compounds
Research also extends to the synthesis of novel heterocyclic compounds derived from acetohydrazides and their investigation for biological activities such as lipase and α-glucosidase inhibition. This includes the synthesis of compounds through cyclization and aminomethylation processes, demonstrating potential anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Schiff Bases and Their Applications
The study of Schiff bases derived from benzothiazole and their zinc complexes shows potential antibacterial activity against pathogenic strains. These bases and complexes have been characterized by physical, spectral, and analytical data, indicating their applicability in developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).
Synthesis and Characterization of Schiff Bases
Further research into Schiff bases containing 1,2,4-triazole and pyrazole rings has been conducted, focusing on their synthesis, spectroscopic characterization, and evaluation of their antioxidant and α-glucosidase inhibitory activities. This demonstrates the diverse applications of Schiff bases in medicinal chemistry (Pillai et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-3-4-7-15(13)11-19-17(20)12-23-18(21)14-8-5-9-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLOSSIIMDGARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)
![2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2727039.png)
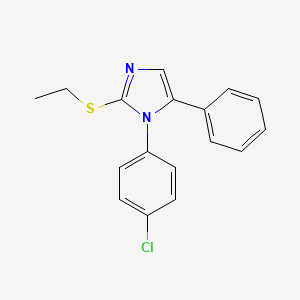
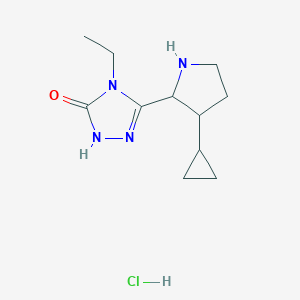


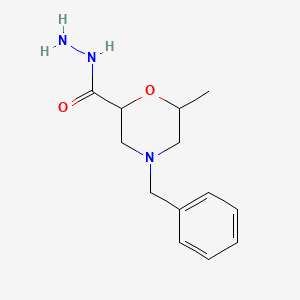
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)
